BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO-
Description
"BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-β-OXO-" is a nitrile-substituted aromatic compound characterized by a benzene ring with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions, respectively, and a β-oxo-propanenitrile side chain. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and flavor chemistry. The β-oxo group enhances electrophilicity, while halogen substituents influence reactivity and stability .
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSPQDQOKUKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255338 | |
| Record name | 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267880-80-8 | |
| Record name | 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=267880-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoro-β-oxobenzenepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction , which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BENZENEPROPANENITRILE, 4-CHLORO-3-FLUORO-B-OXO- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzenepropanenitriles
4-Chloro-β-(1-Methylethyl)-BENZENEPROPANENITRILE :
This analog lacks the 3-fluoro and β-oxo groups. The isopropyl substituent increases steric hindrance, reducing reactivity in nucleophilic substitution compared to the target compound. It is primarily used in pesticide synthesis due to its lipophilicity .α-Fluoro-4-Methoxy-β-Oxo-BENZENEPROPANENITRILE () :
Replacing the 4-chloro and 3-fluoro groups with a methoxy (OCH₃) substituent alters electronic properties. The methoxy group donates electron density via resonance, decreasing the electrophilicity of the nitrile group compared to the halogenated target compound. This variant is utilized in pharmaceutical intermediates .
Other Nitriles in Flavor and Environmental Contexts
- 3-Methyl-2-Butenenitrile (): A branched aliphatic nitrile with a VIP score >1 in flavor profiling. Unlike the aromatic target compound, it contributes fruity or green notes but lacks halogen-induced stability, making it more volatile (retention index: 759) .
Benzyl Nitrile () :
An aromatic nitrile without substituents. It exhibits higher environmental persistence (concentration: 1,442 ng/L) compared to the target compound (119 ng/L), likely due to the absence of electron-withdrawing groups that enhance degradation .
Physicochemical Properties and Environmental Behavior
Functional Group Impact on Reactivity
- Halogen vs. Methoxy Substituents :
The 4-chloro-3-fluoro groups in the target compound increase electrophilicity at the nitrile carbon, favoring nucleophilic attack in synthetic applications. In contrast, methoxy groups in analogs (e.g., ) reduce this reactivity . - β-Oxo Group: The β-oxo moiety stabilizes the compound via conjugation with the nitrile group, a feature absent in non-oxo analogs like benzyl nitrile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
